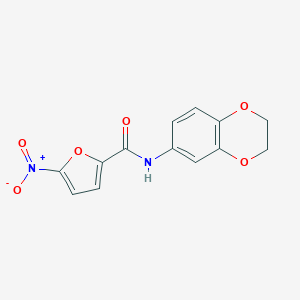![molecular formula C20H17N5O2 B246174 N-[2-(4-Methoxy-phenyl)-6-methyl-2H-benzotriazol-5-yl]-nicotinamide](/img/structure/B246174.png)
N-[2-(4-Methoxy-phenyl)-6-methyl-2H-benzotriazol-5-yl]-nicotinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(4-Methoxy-phenyl)-6-methyl-2H-benzotriazol-5-yl]-nicotinamide, also known as MMBN, is a small molecule that belongs to the class of benzotriazole-based compounds. It has gained significant attention in recent years due to its potential applications in scientific research.
Scientific Research Applications
Antineoplastic Activities
- Researchers have investigated the antineoplastic (anti-cancer) properties of various nicotinamide derivatives, including those similar to the compound . For example, Ross (1967) found moderate activity against leukemia in certain nicotinamide derivatives (Ross, 1967).
Antimicrobial and Antifungal Applications
- Patel and Shaikh (2010) synthesized derivatives of nicotinic acid and evaluated their antimicrobial efficacy against various bacterial and fungal species. This indicates the potential use of similar compounds in combating microbial infections (Patel & Shaikh, 2010).
Corrosion Inhibition
- Chakravarthy, Mohana, and Kumar (2014) explored the use of nicotinamide derivatives as corrosion inhibitors. Their findings suggest that these compounds can effectively protect metals against corrosion in acidic environments (Chakravarthy et al., 2014).
Antiproliferative Effects in Cancer Research
- Zhang et al. (2018) synthesized and evaluated benzothiazole derivatives, closely related to the compound of interest, for their antiproliferative activity against various cancer cell lines. Their research underscores the potential of such compounds in cancer therapy (Zhang et al., 2018).
Role in Sensory Nerve Function and Gastric Lesions
- Brzozowski et al. (2008) studied 1-methylnicotinamide, a derivative of nicotinamide, for its role in gastric mucosal defense and its therapeutic potential against acute gastric lesions induced by stress. This research highlights the significance of nicotinamide derivatives in gastrointestinal health and therapy (Brzozowski et al., 2008).
Antiprotozoal Activity
- Ismail et al. (2003) synthesized aza-analogues of furamidine, including compounds with structures akin to nicotinamide derivatives. They assessed these compounds for their antiprotozoal activity, suggesting potential applications in combating protozoal infections (Ismail et al., 2003).
properties
Molecular Formula |
C20H17N5O2 |
|---|---|
Molecular Weight |
359.4 g/mol |
IUPAC Name |
N-[2-(4-methoxyphenyl)-6-methylbenzotriazol-5-yl]pyridine-3-carboxamide |
InChI |
InChI=1S/C20H17N5O2/c1-13-10-18-19(11-17(13)22-20(26)14-4-3-9-21-12-14)24-25(23-18)15-5-7-16(27-2)8-6-15/h3-12H,1-2H3,(H,22,26) |
InChI Key |
MDPOIDZODHXWHQ-UHFFFAOYSA-N |
SMILES |
CC1=CC2=NN(N=C2C=C1NC(=O)C3=CN=CC=C3)C4=CC=C(C=C4)OC |
Canonical SMILES |
CC1=CC2=NN(N=C2C=C1NC(=O)C3=CN=CC=C3)C4=CC=C(C=C4)OC |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-1,3-benzodioxole-5-carboxamide](/img/structure/B246094.png)
![N-[4-(dimethylamino)phenyl]pyridine-3-carboxamide](/img/structure/B246096.png)


![N-[3-(1H-benzimidazol-2-yl)-4-chlorophenyl]-2-furamide](/img/structure/B246100.png)
![N-[2-chloro-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-5-nitrofuran-2-carboxamide](/img/structure/B246101.png)



![[5-(4-Methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetic acid](/img/structure/B246123.png)


![N-[2-(diethylamino)ethyl]-1-adamantanecarboxamide](/img/structure/B246133.png)